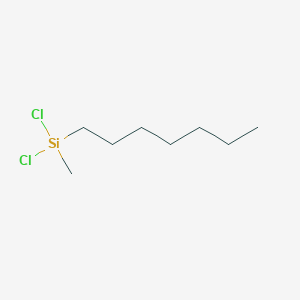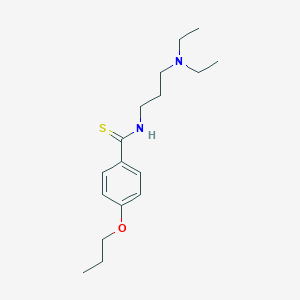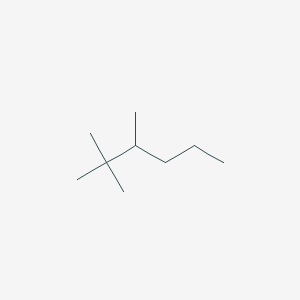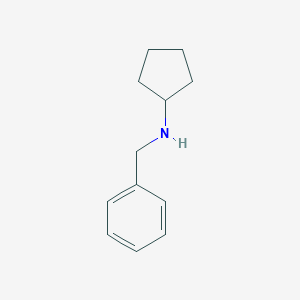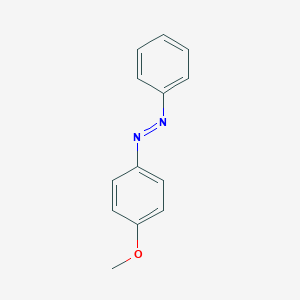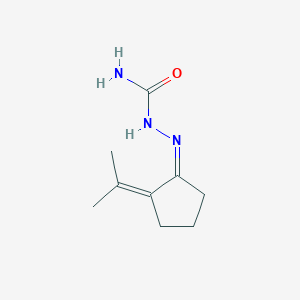
2-(1-Methylethylidene)cyclopentanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylethylidene)cyclopentanone semicarbazone is a semicarbazone derivative of cyclopentanone. It is an organic compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(1-Methylethylidene)cyclopentanone semicarbazone is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes may then interact with biological molecules such as enzymes, affecting their activity and function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(1-Methylethylidene)cyclopentanone semicarbazone have not been extensively studied. However, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Methylethylidene)cyclopentanone semicarbazone is its ability to form stable complexes with metal ions. This property makes it useful for a wide range of scientific research applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(1-Methylethylidene)cyclopentanone semicarbazone. These include:
1. Further studies on its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition.
2. Investigation of its potential as a therapeutic agent for oxidative stress-related diseases.
3. Exploration of its potential as a fluorescent probe for metal ions.
4. Development of new synthetic methods for the preparation of 2-(1-Methylethylidene)cyclopentanone semicarbazone and its derivatives.
5. Investigation of its potential as a biosensor for metal ions.
Conclusion:
In conclusion, 2-(1-Methylethylidene)cyclopentanone semicarbazone is an organic compound that has been widely studied for its potential applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for a wide range of applications. Further studies are needed to fully understand its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition. Its potential as a therapeutic agent for oxidative stress-related diseases and as a biosensor for metal ions also warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(1-Methylethylidene)cyclopentanone semicarbazone can be achieved through the reaction of cyclopentanone with semicarbazide in the presence of an acid catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield the semicarbazone derivative.
Applications De Recherche Scientifique
2-(1-Methylethylidene)cyclopentanone semicarbazone has been used in various scientific research applications. One of the most notable applications is its use as a chelating agent for metal ions. It has been shown to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and molecular recognition.
Propriétés
Numéro CAS |
16983-64-5 |
|---|---|
Nom du produit |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
[(Z)-(2-propan-2-ylidenecyclopentylidene)amino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7-4-3-5-8(7)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-8- |
Clé InChI |
QEFCALXPBVLCQR-FLIBITNWSA-N |
SMILES isomérique |
CC(=C\1CCC/C1=N/NC(=O)N)C |
SMILES |
CC(=C1CCCC1=NNC(=O)N)C |
SMILES canonique |
CC(=C1CCCC1=NNC(=O)N)C |
Synonymes |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



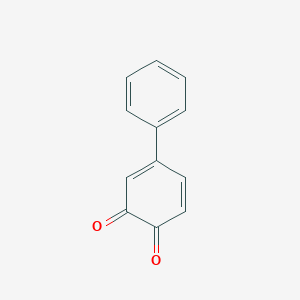
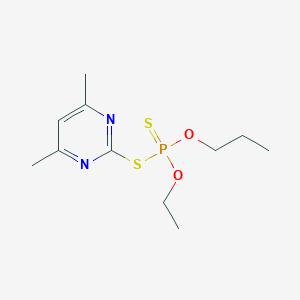
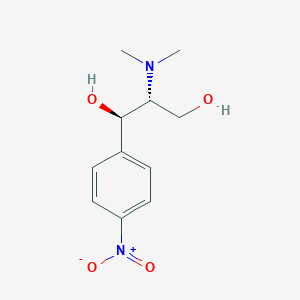

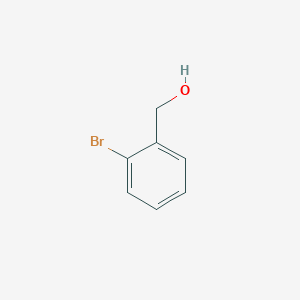
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
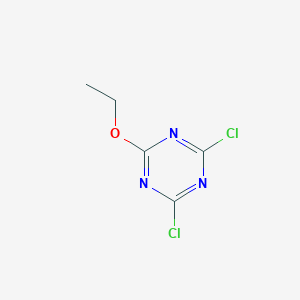
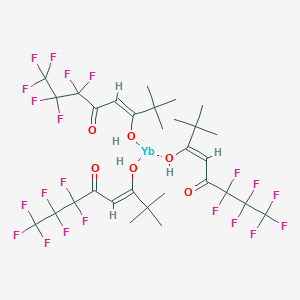
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
